2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

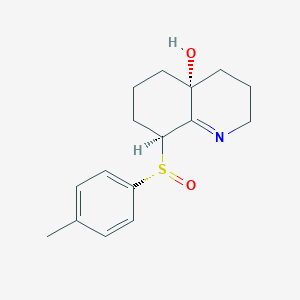

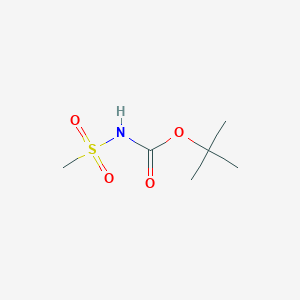

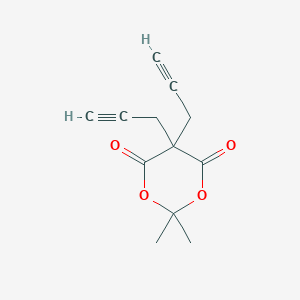

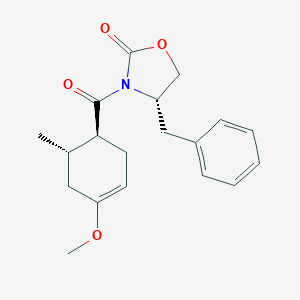

The compound 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid, which is known for its dual reactivity as both an electrophilic and nucleophilic agent, making it valuable in the synthesis of new heterocyclic systems with significant properties . The structure of this compound includes a 1,3-dioxane ring, which is a common feature in various derivatives that have been studied for their chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione often involves reactions with various substituents to introduce different functional groups. For instance, the reaction with 3-aryl-1-phenylprop-2-en-1-ones in the presence of a catalytic amount of L-proline leads to the formation of 5-(1-aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones . Another example is the preparation of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione through a reaction with 4-methoxybenzaldehyde in ethanol .

Molecular Structure Analysis

The molecular structure of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione has been extensively studied using X-ray diffraction analysis. The 1,3-dioxane ring often adopts a boat or envelope conformation, contributing to the stability of the molecule . The crystal structure of these compounds can exhibit non-crystallographic mirror symmetry or form supramolecular chains through hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is influenced by the substituents attached to the 1,3-dioxane ring. For example, the introduction of N-nucleophiles to certain derivatives leads to nucleophilic attack products, demonstrating the compound's ability to undergo various chemical transformations . Additionally, the selective hydrogenation of the exocyclic double bond has been observed in some derivatives, further indicating the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives are characterized using techniques such as FT-IR, FT-Raman spectroscopies, and DFT calculations. These studies provide insights into the vibrational spectra, wavenumbers, and normal modes of the molecules . Electrochemical methods like cyclic and differential pulse voltammetry have been used to evaluate the electrochemical behavior of these compounds, correlating the redox processes with ionization potentials and molecular orbital energies . The crystal packing of these molecules is often controlled by van der Waals forces and weak intermolecular interactions, which can influence their solid-state properties .

科学的研究の応用

“2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione” is also known as Meldrum’s acid . It’s an organic compound with a heterocyclic core with four carbon and two oxygen atoms . It’s a crystalline colorless solid, sparingly soluble in water . It decomposes on heating with the release of carbon dioxide and acetone .

-

Synthesis of Heterocyclic Compounds

-

Acyl Meldrum’s Acid Derivatives

- Meldrum’s acid derivatives, commonly known as acyl Meldrum’s acids, are an important class of compounds .

- The preparation methods of these compounds are considered, including the recently proposed and rather rarely used ones .

- The chemical properties of acyl Meldrum’s acids are described in detail, including thermal stability and reactions with various nucleophiles . The possible mechanisms of these transformations are analyzed .

-

Alkylation and Acylation

-

Synthesis of Ketenes

-

Trapping Adducts

-

Preparation of Other Compounds

-

Chemical Reagent

-

Trapping Adducts

Safety And Hazards

特性

IUPAC Name |

2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-5-7-12(8-6-2)9(13)15-11(3,4)16-10(12)14/h1-2H,7-8H2,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHKCKPOZJSAJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)(CC#C)CC#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380417 |

Source

|

| Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione | |

CAS RN |

145544-03-2 |

Source

|

| Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)